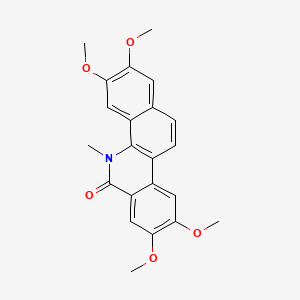

Benzo(c)phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo(c)phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- (CAS: 114253-63-3) is a polycyclic aromatic alkaloid derivative with the molecular formula C₂₂H₂₁NO₅ and a molecular weight of 379.41 g/mol . Its structure comprises a phenanthridinone core substituted with a methyl group at the 5-position and methoxy groups at the 2,3,8,9-positions. The compound is synthesized via palladium-catalyzed annulation or oxidative coupling of benzamide precursors, as reported in analogous phenanthridinone syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo©phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Phenanthridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Methoxy Groups: Methoxylation can be performed using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety in Benzo(c)phenanthridin-6(5H)-one derivatives is central to their reactivity. A key reaction involves the oxidation of dihydro precursors to yield the fully aromatic ketone system. For example:

-

Precursor Oxidation : 5,6-Dihydrobenzo[c]phenanthridine derivatives (e.g., 3a ) undergo regioselective oxidation using activated MnO₂ in chloroform to form the corresponding benzo[c]phenanthridin-6(5H)-one (4a ) with high efficiency .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| MnO₂, CHCl₃, 36 h, rt | Oxidation of 3a to 4a | 93% |

This reaction proceeds under mild conditions, preserving the methoxy substituents while introducing the ketone group at position 6.

Alkylation and Quaternary Nitrogen Formation

The nitrogen atom in the phenanthridine core can be alkylated to form quaternary ammonium salts, enhancing biological activity:

-

N-Methylation : Treatment with methylating agents (e.g., methyl iodide) introduces a quaternary nitrogen center. This modification is critical for interactions with biological targets, as seen in derivatives like 4a and 4b .

| Derivative | Substituents | Biological Activity (EC₅₀) |

|---|---|---|

| 4a | 5-methyl, 2,3,8,9-tetramethoxy | Anticancer: 1–5 µM |

| 4b | 12-ethyl, 5-methyl substituents | Antibacterial: ≤10 µM |

Quaternary derivatives exhibit improved solubility and binding affinity compared to neutral analogs.

Electrophilic Substitution and Functionalization

The electronic effects of methoxy groups direct electrophilic substitution to specific positions:

-

7-Position Reactivity : Benzyloxy groups at position 7 are introduced via radical cyclization or nucleophilic aromatic substitution, as demonstrated in derivatives like 7i–7l . These substitutions enhance antibacterial and anticancer potency.

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Radical Cyclization | AIBN, Bu₃SnH, toluene, reflux | 7-Benzyloxy derivatives |

| Nucleophilic Substitution | K₂CO₃, DMF, benzyl bromide | Alkoxy-functionalized |

Methoxy groups at positions 2, 3, 8, and 9 remain inert under these conditions due to steric and electronic stabilization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables diversification of the phenanthridine scaffold:

-

Suzuki-Miyaura Coupling : Boronic acid partners react at halogenated positions (e.g., bromine at C-6) to introduce aryl or alkyl groups.

| Coupling Partner | Catalyst System | Yield Range |

|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 60–85% |

This method facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Reduction and Hydrogenation

The ketone group at position 6 can be selectively reduced:

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though this reaction is less explored due to the compound’s stability under basic conditions.

Demethylation and Methoxy Group Modification

Controlled demethylation of methoxy groups is achievable under acidic conditions:

-

HBr/AcOH : Selective removal of methoxy groups at positions 2 or 9 generates hydroxylated derivatives, which are intermediates for further functionalization.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological systems involve redox processes:

Scientific Research Applications

Synthesis of Benzo(c)phenanthridin-6(5H)-one

The synthesis of benzo(c)phenanthridin-6(5H)-one typically involves multi-step organic reactions. One notable method includes the use of readily available starting materials such as N-methyl-o-toluamide and o-methylbenzonitrile, which undergoes radical cyclization to form the desired skeleton. The synthesis route has been optimized to yield compounds with significant biological activity against various human tumor cell lines .

Key Synthetic Pathways

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Radical Cyclization | N-methyl-o-toluamide + o-methylbenzonitrile | Benzo(c)phenanthridine skeleton |

| 2 | Oxyfunctionalization | Olefin derivatives | Benzo(c)phenanthridin-6(5H)-one |

| 3 | Regioselective Oxidation | Dihydro derivatives | 5-methyl-2,3,8,9-tetramethoxybenzo(c)phenanthridin-6(5H)-one |

Biological Activities

Benzo(c)phenanthridine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that compounds within the benzo(c)phenanthridine class possess potent cytotoxic effects against various cancer cell lines. For instance, indenoisoquinoline derivatives have shown IC50 values as low as 0.002μg/ml, indicating strong potential as anticancer agents .

Antimicrobial Properties

Studies have also indicated that benzo(c)phenanthridine alkaloids possess antimicrobial activity. The mechanisms underlying these effects are still under investigation but are believed to involve interference with cellular processes in bacteria and fungi .

Anti-inflammatory Effects

Recent findings suggest that benzo(c)phenanthridines may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For example, a study highlighted their potential as phosphodiesterase-4 inhibitors, which could lead to novel treatments for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of benzo(c)phenanthridine derivatives involved testing various synthesized compounds against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could serve as lead compounds for drug development aimed at treating cancers such as leukemia and breast cancer .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial properties of several benzo(c)phenanthridine analogs against a panel of bacterial strains. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of Benzo©phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, it may inhibit certain enzymes or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogues and their distinguishing features:

Key Observations :

- Substituent Impact : The target compound’s 5-methyl and tetramethoxy groups differentiate it from analogues like 3g (benzyl-substituted) and 16h (benzyl + tetramethoxy), which exhibit higher molecular weights and altered physical properties (e.g., 16h: 443.49 g/mol vs. target: 379.41 g/mol) .

- Synthetic Flexibility: Palladium-catalyzed methods dominate synthesis, but yields vary significantly (e.g., 92% for 16h vs. 30% for dichloro-derivative 16d) . Copper-catalyzed cyclization of enynes provides alternative routes for benzo[j]phenanthridinones, though mechanistic details remain unclear .

- Physical Properties: Methoxy groups increase melting points and lipophilicity. For example, 3g (126–129°C) and 16h (high yield, solid state) contrast with non-methoxy derivatives like 3e (97–98°C) .

Spectral and Analytical Comparisons

- NMR/HRMS Data : The target compound’s structure is validated by 1H/13C NMR and HRMS , similar to derivatives like 1b (HRMS: 428.1307) and 1d (HRMS: 414.1163) . Methoxy groups produce distinct chemical shifts (δ 3.5–4.0 ppm in 1H NMR), while the methyl group at C5 contributes to upfield shifts .

- Chromatographic Behavior: Silica gel chromatography (hexane/AcOEt) resolves mixtures of substituted phenanthridinones, as seen in , where dichloro- and methoxy-derivatives were separated .

Biological Activity

Benzo(c)phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of Benzo(c)phenanthridin-6(5H)-one derivatives typically involves multi-step organic reactions. For instance, a method using N-methyl-o-toluamide and o-methylbenzonitrile has been documented to yield various phenanthridine analogues with promising biological activities . The compound can be synthesized through radical cyclization and other synthetic pathways that allow for modifications at various positions on the phenanthridine scaffold .

Biological Activity

Anticancer Properties

Research indicates that Benzo(c)phenanthridin-6(5H)-one derivatives exhibit potent anticancer activity. For example, studies have shown that certain analogues possess significant cytotoxic effects against various human tumor cell lines. The IC50 values for some derivatives have been reported as low as 0.002 micrograms/ml against HCT116 cells, indicating strong efficacy .

Table 1 summarizes the cytotoxicity of selected derivatives:

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Benzo(c)phenanthridin-6(5H)-one | HCT116 | 0.002 |

| 5-Methyl-2,3,8,9-tetramethoxy analogue | MDA-MB-231 | 0.024 |

| 5-Methyl derivative | PC-3 | 0.035 |

Antimicrobial Activity

In addition to anticancer properties, these compounds have demonstrated antimicrobial effects against various pathogens. A study evaluated their activity against common bacteria and found that certain derivatives inhibited biofilm formation effectively . The minimum biofilm inhibitory concentration (MBIC) values were notably low, suggesting their potential as antimicrobial agents.

The mechanism by which Benzo(c)phenanthridin-6(5H)-one exerts its biological effects is not fully understood but may involve the disruption of cellular processes in cancer cells or pathogens. Some studies suggest that the presence of methoxy groups enhances solubility and bioavailability, contributing to increased biological activity .

Case Studies

- Anticancer Activity Against Prostate Cancer : A specific study highlighted the effectiveness of a methoxy-substituted derivative against prostate cancer cell lines (PC-3), with an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of these compounds revealed their ability to inhibit biofilm formation in Streptococcus agalactiae at MBIC values around 100 µM .

Q & A

Q. Basic: What are the most efficient synthetic routes for preparing 5-methyl-2,3,8,9-tetramethoxybenzo[c]phenanthridin-6(5H)-one?

The compound is synthesized via palladium-catalyzed annulation reactions. A representative method involves reacting substituted benzamide precursors (e.g., N-benzyl-2-bromo-4,5-dimethoxybenzamide) under palladium catalysis to form the phenanthridinone core. For example, 5-benzyl-2,3,8,9-tetramethoxyphenanthridin-6(5H)-one was obtained in 92% yield using Pd catalysis . Alternative methods include nickel-catalyzed aryl iodide amidation or oxidative coupling of benzamides, though yields and conditions vary . Key steps include aryl-aryl coupling and deamidation, with methoxy and methyl groups introduced via pre-functionalized substrates.

Q. Basic: How can NMR and HRMS data validate the structure of this compound?

Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For derivatives, characteristic NMR signals include aromatic protons (δ 6.80–8.15 ppm) and methoxy groups (δ 3.75–3.96 ppm). For example, a related phenanthridinone derivative showed a molecular ion peak at m/z 346.1443 (calcd. 346.1443) via HRMS, confirming the molecular formula . Integration ratios and coupling constants (e.g., J = 2.3–9.2 Hz for aromatic protons) further corroborate substitution patterns .

Q. Advanced: How can mechanistic studies improve the yield of palladium-catalyzed syntheses?

Mechanistic insights into Pd-catalyzed reactions reveal that aryl halide oxidative addition and subsequent C–H activation are rate-limiting. Optimizing ligand choice (e.g., phosphine ligands) and reaction conditions (e.g., solvent polarity, temperature) can enhance efficiency. For example, using polar aprotic solvents like DMF improved yields in aryl-aryl coupling by stabilizing Pd intermediates . Monitoring reaction progress via TLC or in situ spectroscopy helps identify bottlenecks, such as incomplete deamidation or side reactions.

Q. Advanced: What strategies address contradictions in biological activity data for benzo[c]phenanthridinone derivatives?

Discrepancies in bioactivity often stem from substituent positioning and stereoelectronic effects . For instance, antifungal activity against Fusarium oxysporum (IC₅₀ = 2.44 µM) was observed in a 12-methoxycarbonyl derivative , suggesting quaternization enhances bioactivity. To resolve contradictions:

- Compare analogs with systematic structural variations (e.g., methoxy vs. hydroxyl groups).

- Use standardized assays (e.g., microbroth dilution for IC₅₀ determination) .

- Validate membrane permeability via logP calculations or cell-based assays.

Q. Advanced: How can natural product isolation techniques inform synthetic approaches?

Natural sources like Zanthoxylum simulans yield benzo[c]phenanthridinones via polar alkaloid extraction (e.g., using methanol/water mixtures) followed by chromatographic separation (e.g., silica gel, HPLC) . Structural insights from natural analogs guide synthetic functionalization. For example, 8-hydroxy-7-methoxy-5-methyl derivatives isolated from plants highlight the stability of methyl-substituted cores under acidic conditions , informing protecting group strategies in synthesis.

Q. Advanced: What computational methods predict the bioactivity of substituted benzo[c]phenanthridinones?

Density Functional Theory (DFT) and molecular docking are used to model interactions with biological targets. For antifungal activity, docking studies with F. oxysporum enzymes (e.g., CYP51) can identify key binding motifs, such as methoxy groups interacting with hydrophobic pockets . Quantitative Structure-Activity Relationship (QSAR) models trained on IC₅₀ data from analogs help prioritize substituents for synthesis.

Q. Advanced: How does quaternization of the phenanthridinone core affect solubility and bioactivity?

Quaternization (e.g., introducing a methoxycarbonyl group at position 12) enhances water solubility and membrane permeability . For example, N-methoxycarbonyl derivatives showed improved antifungal activity due to increased cationic charge, facilitating interaction with fungal cell membranes . Synthetic quaternization is achieved via alkylation (e.g., methyl methanesulfonate) of tertiary amine precursors .

Q. Basic: What are the key challenges in scaling up synthesis for in vivo studies?

Critical challenges include:

- Purification complexity : High-resolution chromatography (e.g., prep-HPLC) is required due to polar substituents.

- Byproduct formation : Competing dehalogenation or over-alkylation in Pd-catalyzed reactions .

- Cost of catalysts : Pd or Ni catalysts necessitate recycling strategies (e.g., solid-supported catalysts).

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic studies?

Isotopic labels at methoxy or methyl groups enable tracking via LC-MS/MS or NMR . For example, ¹³C-labeled methoxy groups can elucidate demethylation pathways in hepatic microsomal assays. Deuterated analogs (e.g., CD₃ groups) improve MS detection sensitivity and pharmacokinetic profiling .

Q. Advanced: What role do radical intermediates play in copper-catalyzed syntheses of related scaffolds?

Copper-catalyzed cyclizations (e.g., 1,7-enyne reactions) involve aryl radical intermediates generated from sulfonyl chlorides. These radicals initiate cascade cyclization, forming benzo[j]phenanthridinone cores . Mechanistic studies using radical traps (e.g., TEMPO) confirm radical pathways, while varying Cu ligands (e.g., phenanthroline) modulates regioselectivity .

Properties

CAS No. |

114253-63-3 |

|---|---|

Molecular Formula |

C22H21NO5 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-6-one |

InChI |

InChI=1S/C22H21NO5/c1-23-21-13(7-6-12-8-17(25-2)18(26-3)9-14(12)21)15-10-19(27-4)20(28-5)11-16(15)22(23)24/h6-11H,1-5H3 |

InChI Key |

AIDLXPSMRVKBCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4C1=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.